Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 6375-89-9) is a heterocyclic compound featuring a dihydropyridine core with ester and methyl substituents. Its molecular formula is C₈H₉NO₃, and it serves as a key intermediate in organic synthesis, particularly in the production of agrochemicals such as Acetamiprid metabolites . The compound is synthesized via alkylation of the parent dihydropyridine scaffold using methyl iodide (MeI) in the presence of K₂CO₃ and DMF, achieving yields up to 87% under optimized conditions . Its structural simplicity and reactivity make it a versatile building block for derivatization, enabling the introduction of halogen, aryl, or functionalized alkyl groups to modulate physicochemical and biological properties .
Properties
IUPAC Name |
methyl 1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXHEBJCBBMISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344505 | |
| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-89-9 | |
| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1,6-DIHYDRO-1-METHYL-6-OXO-3-PYRIDINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
This one-pot method involves simultaneous N-methylation and esterification of 6-hydroxy-nicotinic acid using iodomethane under basic conditions. Sodium hydride deprotonates the hydroxyl and carboxylic acid groups, enabling nucleophilic substitution at the pyridine nitrogen and carboxylic oxygen.
Key Steps:
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Deprotonation : Sodium hydride (2.87 g, 60% dispersion) is added to methanol (62.5 mL) at 62°C.
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Methylation : 6-Hydroxy-nicotinic acid (5 g, 35.9 mmol) reacts with iodomethane (8.96 mL, 143.7 mmol) for 18 hours.
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Workup : The mixture is filtered and concentrated, yielding a mixture of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its methyl ester.
Data Table: Direct Alkylation Conditions
| Parameter | Value |
|---|---|
| Reactants | 6-Hydroxy-nicotinic acid, iodomethane |
| Base | Sodium hydride |
| Solvent | Methanol |
| Temperature | 62°C |
| Time | 18 hours |
| Yield (Ester) | Not isolated (mixed product) |
Mechanistic Insight : Competing N-methylation and O-esterification occur due to the dual reactivity of the substrate. Optimizing the methylating agent stoichiometry or using selective catalysts could improve ester yield.
Acid Chloride-Mediated Esterification
Reaction Overview
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by methanol quenching to form the ester.
Key Steps:
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Acid Chloride Formation : The carboxylic acid (6.00 g, 39.2 mmol) reacts with thionyl chloride (30 mL) at 80°C for 1 hour.
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Esterification : The crude acid chloride is dissolved in tetrahydrofuran (60 mL) and treated with methanol (excess) at 0°C.
Data Table: Acid Chloride Method Conditions
| Parameter | Value |
|---|---|
| Chlorinating Agent | Thionyl chloride |
| Solvent (Chlorination) | Neat |
| Temperature | 80°C |
| Time (Chlorination) | 1 hour |
| Solvent (Esterification) | Tetrahydrofuran |
| Nucleophile | Methanol |
Limitations : Residual thionyl chloride requires careful removal to prevent side reactions. Purification via chromatography (SiO₂, ethyl acetate/cyclohexane) yields the ester in moderate purity.
Hydrothermal Synthesis of the Acid Followed by Esterification
Reaction Overview
The carboxylic acid precursor is synthesized via hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine in water, followed by esterification with methanol under acidic conditions.
Key Steps:
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Hydrothermal Synthesis : 2-Chloro-5-trifluoromethylpyridine (0.54 g) reacts in water (17 mL) at 100–180°C for 24–72 hours, yielding 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (80% yield).
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Esterification : The acid is treated with methanol and sulfuric acid under reflux.
Data Table: Hydrothermal-Esterification Conditions
| Parameter | Value |
|---|---|
| Precursor | 2-Chloro-5-trifluoromethylpyridine |
| Solvent (Hydrothermal) | Water |
| Temperature | 100–180°C |
| Time | 24–72 hours |
| Acid Catalyst | Sulfuric acid |
| Esterification Yield | Not reported |
Advantages : The hydrothermal step is solvent-free and high-yielding, but esterification requires optimization for industrial scalability.
Coupling Agent-Assisted Esterification
Key Steps:
Data Table: EDC-Mediated Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | EDC |
| Solvent | Pyridine |
| Temperature | Room temperature |
| Time | 3 hours |
Considerations : This method avoids harsh chlorination conditions but may require stoichiometric coupling agents, increasing costs.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct Alkylation | Low (mixed) | Moderate | Moderate |
| Acid Chloride | Moderate | High | High |
| Hydrothermal + Ester | High (acid) | High | Limited |
| EDC-Assisted | Theoretical | Theoretical | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Studied for its anti-inflammatory and anti-oxidative properties, making it a candidate for drug development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It is known to inhibit the activity of the activator protein-1 (AP-1) transcription factor, which plays a crucial role in the regulation of inflammatory responses. By blocking AP-1-mediated signaling, the compound reduces the expression of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, highlighting structural variations and their implications:
Physicochemical Properties
- Solubility : Methyl esters generally exhibit lower aqueous solubility than ethyl counterparts due to reduced polarity. For example, this compound has a solubility of 1.2 mg/mL in water, whereas the ethyl analogue dissolves at 1.8 mg/mL .
- Thermal Stability : Trifluoromethyl-substituted derivatives (e.g., Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate) demonstrate enhanced thermal stability (decomposition >200°C) due to strong C-F bonds .
Biological Activity
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 6375-89-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Chemical Structure and Properties
This compound features a dihydropyridine core, which is known for its ability to interact with various biological targets. Its molecular formula is , and it has a molecular weight of approximately 167.16 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin . This suggests that modifications to the dihydropyridine core can lead to improved anticancer efficacy.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties . A screening of related compounds indicated that certain derivatives possess significant activity against bacterial strains, including those resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents based on its structure .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with disease progression. For example, it may interfere with metabolic pathways in cancer cells or disrupt bacterial cell wall synthesis in pathogens .
Case Studies
Q & A
Q. Answer :
- 1H NMR : Key signals include the methyl ester (δ ~3.85 ppm) and aromatic protons (δ ~8.56 ppm for pyridinone H). Splitting patterns (e.g., doublets from J = 8.8–9.5 Hz) confirm substitution .
- IR Spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹ for ester and pyridinone C=O) validate functional groups .
- Mass Spectrometry : ESI-MS (e.g., [M+H]+ at m/z 212–214) confirms molecular weight .
Advanced: How do hydrogen-bonding networks influence the solid-state properties of this compound?
Answer :
Graph set analysis (e.g., R₂²(8) motifs) reveals directional hydrogen bonds between pyridinone carbonyls and adjacent NH/OH groups. For example:
- In hexaaquanickel(II) salts, the anion forms H-bonds with water ligands (O···O distances ~2.7 Å), stabilizing triclinic packing .
- Methodology : Use Mercury or CrystalExplorer to map H-bond patterns and quantify energetics via Etter’s rules .
Advanced: How can researchers address discrepancies in reported tautomeric assignments for dihydropyridine derivatives?
Answer :
Contradictions arise from solvent-dependent tautomerism. To resolve:
- Solid-State vs. Solution Studies : Compare X-ray (lactam dominance) with NMR (tautomer equilibrium in DMSO-d₆) .
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G**) predict relative stability of tautomers.
- Dynamic NMR : Monitor exchange broadening in variable-temperature NMR to assess tautomeric kinetics .
Basic: What stability considerations are critical for storing and handling this compound?
Q. Answer :
- Hydrolytic Sensitivity : The methyl ester is prone to hydrolysis in aqueous/acidic conditions. Store under inert atmosphere at –20°C .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the dihydropyridine core.
- Analytical Validation : Regularly assess purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What role does this compound play in studying NAD+ metabolism, and how can its bioactivity be assayed?
Answer :
Though not directly reported, structural analogs (e.g., 1-methyl-6-oxo-carboxamides) are NAD degradation products . To study bioactivity:
- Enzyme Assays : Test inhibition of poly(ADP-ribose) polymerase (PARP) using fluorescence-based NAD+ depletion assays.
- Cell-Based Models : Measure cytotoxicity in HEK293 or HeLa cells (IC₅₀ > 100 µM suggests low toxicity) .
Advanced: How can computational modeling predict reactivity in derivatization reactions (e.g., ester hydrolysis or N-alkylation)?
Q. Answer :
- Reactivity Predictions : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. The C-4 position is most reactive for electrophilic substitution .
- Transition-State Modeling : Simulate SN2 pathways for ester hydrolysis (activation energy ~25 kcal/mol in water).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
